molecular formula C18H14N4OS3 B2545460 2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394230-84-3

2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2545460
CAS RN: 394230-84-3
M. Wt: 398.52
InChI Key: BRBMVWJKYUHARH-UHFFFAOYSA-N
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Description

The compound "2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide" is a heterocyclic compound that is part of a broader class of benzo[d]thiazol-2-yl derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties, particularly as antibacterial agents. The benzo[d]thiazol moiety is a common feature in these molecules, which is known for its biological activity .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl derivatives typically involves a sequence of reactions starting with 2-aminobenzothiazole. This compound is reacted with chloroacetyl chloride, followed by further reactions with other reagents such as hydrazine hydrate and various other reactants depending on the desired final structure. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, 4,7-dichloroquinoline is used as one of the reactants . Another study reports the synthesis of derivatives by treating 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide with acetylacetone to afford various heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl derivatives is characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, chemical shifts, and the overall three-dimensional arrangement of atoms within the molecule. X-ray crystallographic investigations, in particular, contribute significantly to the crystallographic database of heterocyclic compounds and help in understanding the structural aspects of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazol-2-yl derivatives can be inferred from their interactions with various reagents during the synthesis process. The presence of reactive sites such as the thiazole nitrogen and the acetamide group allows for subsequent chemical modifications and the formation of novel compounds with potential biological activities. The reactivity is also influenced by the substituents present on the benzo[d]thiazol ring and the rest of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl derivatives are determined through a combination of spectroscopic and thermal analysis methods. Techniques such as FTIR, UV-Vis spectroscopy, and TG/DTA thermal analysis provide insights into the vibrational modes, electronic transitions, and thermal stability of these compounds. The pKa determination of related compounds indicates the acidity constants, which are important for understanding the protonation states and the behavior of these molecules in different pH environments . Theoretical calculations, such as density functional theory (DFT), complement the experimental data by predicting the molecular properties and behavior .

Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds similar to 2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide have demonstrated significant antimicrobial and antiviral properties. A study by (Xu Tang et al., 2019) found that benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety exhibit good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens. This highlights the potential of such compounds as molecular templates for developing efficient antiviral and antibacterial agents.

Antifungal and Quantum Calculations

The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, including the synthesis of compounds with benzo[d]thiazol-2-ylthio groups, has been investigated for their antimicrobial activity. (Asmaa M. Fahim & Eman H. I. Ismael, 2019) reported good antimicrobial activity, particularly against strains where compounds exhibited high activity, supported by computational calculations to confirm the properties of new compounds.

Insecticidal Properties

Research into the synthesis of innovative heterocycles incorporating a thiadiazole moiety, such as (A. Fadda et al., 2017), has shown effectiveness against agricultural pests like the cotton leafworm, Spodoptera littoralis. These findings point to potential applications in developing novel insecticidal agents to protect crops.

Antibacterial Agents

The synthesis of derivatives with a structure closely related to 2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide has shown significant antibacterial activity. (K. Ramalingam et al., 2019) have synthesized such derivatives and demonstrated their efficacy as antibacterial agents, indicating their utility in fighting bacterial infections.

Structural and Crystallographic Insights

The crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, as studied by (D. Ismailova et al., 2014), offers valuable insights into the molecular geometry and interactions within similar compounds. This information can be crucial for the design and synthesis of new derivatives with enhanced biological activities.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS3/c1-11-6-2-3-7-12(11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-8-4-5-9-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBMVWJKYUHARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

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